![molecular formula C24H22N4O3S B2904367 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 397289-68-8](/img/structure/B2904367.png)
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” is a complex organic compound. It contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This compound also contains a pyrrolidine group, which is a type of organic compound that contains a five-membered ring with nitrogen as one of the atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzimidazole group and the attachment of the pyrrolidine group. The exact method would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzimidazole group would contribute to the aromaticity of the compound, while the pyrrolidine group would add a degree of flexibility .Chemical Reactions Analysis
As an organic compound, “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” would be expected to undergo a variety of chemical reactions. The exact reactions would depend on the conditions and the other compounds present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Scientific Research Applications
Antiviral Activity
Benzimidazole derivatives, structurally related to the compound , have been explored for their antiviral properties. For instance, compounds designed around the benzimidazole nucleus have shown promising antirhinovirus activity, demonstrating the potential of such structures in the development of antiviral agents (Hamdouchi et al., 1999).
Anticancer Activity
Benzimidazole derivatives also exhibit potential anticancer activities. The manipulation of the benzimidazole core structure, including substitutions similar to those in "N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide," has been central to the synthesis of compounds with significant biological activity against various cancer cell lines. This research suggests the versatility and potential of benzimidazole derivatives in oncology (Rafiee & Rasekh, 2017).
Mechanism of Action
Target of Action
The primary targets of this compound are Aurora kinase A and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation, with Aurora kinase A involved in mitotic entry and Cyclin-dependent kinase 2 controlling the G1/S transition .
Biochemical Pathways
The compound’s action on Aurora kinase A and Cyclin-dependent kinase 2 affects the cell cycle pathway . By inhibiting these kinases, the compound may disrupt the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis.
Result of Action
The molecular and cellular effects of the compound’s action would likely include cell cycle arrest and potentially apoptosis . This could result in the inhibition of cell proliferation, which could be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Future Directions
properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c29-24(18-9-13-20(14-10-18)32(30,31)28-15-3-4-16-28)25-19-11-7-17(8-12-19)23-26-21-5-1-2-6-22(21)27-23/h1-2,5-14H,3-4,15-16H2,(H,25,29)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHZJFGGHAPGBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide |
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